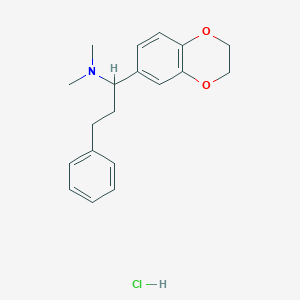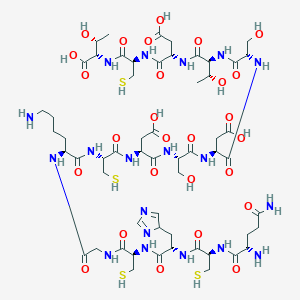
Follicle-stimulating hormone-beta-subunit (81-95)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Follicle-stimulating hormone-beta-subunit (81-95) is a peptide hormone that plays a crucial role in the regulation of reproductive functions in both males and females. This hormone is produced in the anterior pituitary gland and acts on the gonads to stimulate the production of sex hormones.
Wirkmechanismus
Follicle-stimulating hormone-beta-subunit (Follicle-stimulating hormone-beta-subunit (81-95)) binds to specific receptors on the surface of target cells in the gonads. This binding activates a signaling cascade that ultimately leads to the production of sex hormones. In females, follicle-stimulating hormone-beta-subunit (Follicle-stimulating hormone-beta-subunit (81-95)) stimulates the growth and development of ovarian follicles, which produce estrogen. In males, this hormone stimulates the production of sperm and testosterone.
Biochemische Und Physiologische Effekte
The effects of follicle-stimulating hormone-beta-subunit (Follicle-stimulating hormone-beta-subunit (81-95)) are primarily mediated through its actions on the gonads. In females, this hormone stimulates follicular growth and maturation, leading to the production of estrogen. In males, follicle-stimulating hormone-beta-subunit (Follicle-stimulating hormone-beta-subunit (81-95)) stimulates the production of sperm and testosterone. Additionally, this hormone has been shown to have an effect on bone metabolism and may play a role in the regulation of glucose homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using follicle-stimulating hormone-beta-subunit (Follicle-stimulating hormone-beta-subunit (81-95)) in lab experiments is its specificity for the gonads. This hormone acts only on cells in the ovaries and testes, making it a useful tool for studying reproductive biology. However, one limitation of using this hormone is its short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several avenues for future research on follicle-stimulating hormone-beta-subunit (Follicle-stimulating hormone-beta-subunit (81-95)). One area of interest is the role of this hormone in the pathogenesis of reproductive disorders, such as polycystic ovary syndrome and hypogonadism. Additionally, further studies are needed to elucidate the signaling pathways involved in the actions of this hormone. Finally, the development of more stable analogs of follicle-stimulating hormone-beta-subunit (Follicle-stimulating hormone-beta-subunit (81-95)) may allow for more prolonged and effective use in lab experiments.
Synthesemethoden
The synthesis of follicle-stimulating hormone-beta-subunit (Follicle-stimulating hormone-beta-subunit (81-95)) is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. After synthesis, the peptide is cleaved from the solid support and purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
Follicle-stimulating hormone-beta-subunit (Follicle-stimulating hormone-beta-subunit (81-95)) has been extensively studied in the field of reproductive biology. It has been shown to be involved in the regulation of follicle development, spermatogenesis, and steroidogenesis. Additionally, this hormone has been implicated in the pathogenesis of various reproductive disorders, including polycystic ovary syndrome and hypogonadism.
Eigenschaften
CAS-Nummer |
132880-10-5 |
|---|---|
Produktname |
Follicle-stimulating hormone-beta-subunit (81-95) |
Molekularformel |
C57H91N19O27S4 |
Molekulargewicht |
1602.7 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[[(2R)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C57H91N19O27S4/c1-22(79)42(56(101)68-30(12-41(87)88)50(95)74-36(20-107)55(100)76-43(23(2)80)57(102)103)75-52(97)32(16-78)70-48(93)28(10-39(83)84)66-51(96)31(15-77)69-49(94)29(11-40(85)86)67-54(99)35(19-106)73-46(91)26(5-3-4-8-58)64-38(82)14-62-45(90)33(17-104)72-47(92)27(9-24-13-61-21-63-24)65-53(98)34(18-105)71-44(89)25(59)6-7-37(60)81/h13,21-36,42-43,77-80,104-107H,3-12,14-20,58-59H2,1-2H3,(H2,60,81)(H,62,90)(H,64,82)(H,65,98)(H,66,96)(H,67,99)(H,68,101)(H,69,94)(H,70,93)(H,71,89)(H,72,92)(H,73,91)(H,74,95)(H,75,97)(H,76,100)(H,83,84)(H,85,86)(H,87,88)(H,102,103)/t22-,23-,24?,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,42+,43+/m1/s1 |
InChI-Schlüssel |
WBYOCCGHKAPLST-VZGOPMHCSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC1C=NC=N1)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)N)N)O |
SMILES |
CC(C(C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)NC(=O)C(CC1C=NC=N1)NC(=O)C(CS)NC(=O)C(CCC(=O)N)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)NC(=O)C(CC1C=NC=N1)NC(=O)C(CS)NC(=O)C(CCC(=O)N)N)O |
Sequenz |
QCXCGKCDSDSTDCT |
Synonyme |
follicle stimulating hormone, beta subunit (81-95), human follicle-stimulating hormone-beta-subunit (81-95) FSH-beta-(81-95) hFSH-beta-(81-95) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-Amino-4-(propan-2-yl)phenyl]methanol](/img/structure/B164993.png)
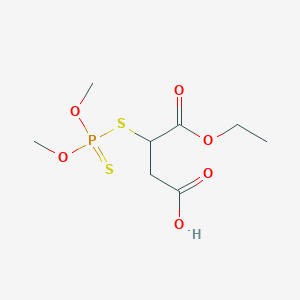
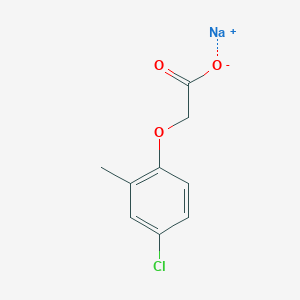
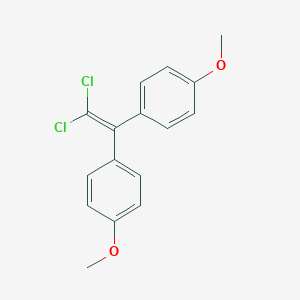
![2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol](/img/structure/B165000.png)
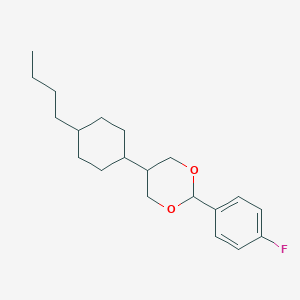
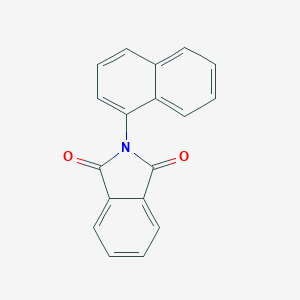
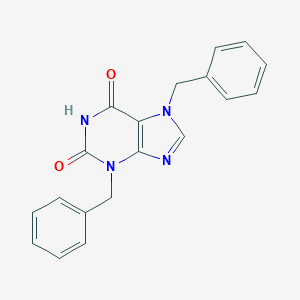
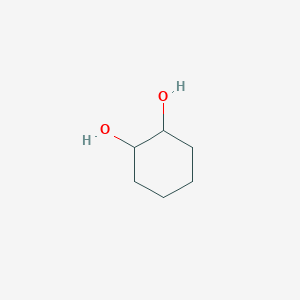
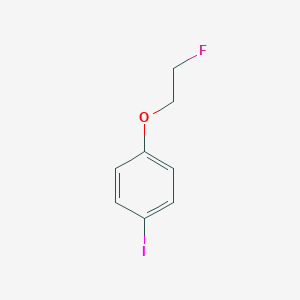
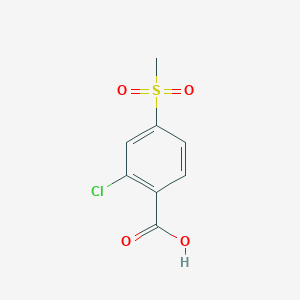
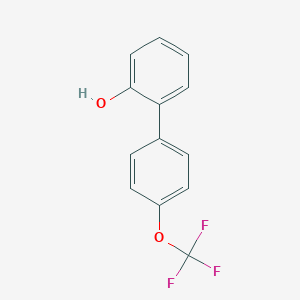
![(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one](/img/structure/B165014.png)
